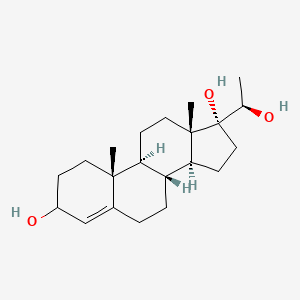
(20R)-Pregn-4-ene-3,17,20-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule and their bonds. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Functional Graphene Nanomaterials
Biointeractions and Biological Applications : Functional graphene nanomaterials (FGNs) exhibit unique physical and chemical properties, including the physiological ability to interact with bioorganisms. This makes FGNs suitable for a variety of biological applications, such as drug/gene delivery, phototherapy, and bioimaging. FGNs' ability to adsorb and concentrate nutrition factors from physiological media can promote cell colonization by enhancing the microenvironment for cell adhesion and growth. Moreover, FGNs can mediate cellular signaling and biological performance through physical or chemical stimulation, pointing to their potential in designing multifunctional biological platforms (Cheng et al., 2017).
Engineered Nanomaterials in the Environment
Environmental Concentrations and Analytical Studies : The widespread use of engineered nanomaterials (ENMs) has led to their release into the environment, necessitating studies on their environmental concentrations. Modeling and analytical studies provide insights into the concentrations of ENMs in various environmental matrices, such as surface waters and soils. However, the field faces challenges due to gaps in knowledge regarding ENM production, application, and release, as well as the need for specific analytical methods for ENM detection and quantification (Gottschalk et al., 2013).
Geopolymerisation in the Minerals Industry
Sustainable Development and Utilization of Wastes : Geopolymers are alumino-silicate materials with applications ranging from construction to waste containment. The geopolymer technology, focusing on the utilization of mining and metallurgical wastes, aims at sustainable development within the minerals sector. This technology holds promise for reducing the environmental impact of the building sector by employing waste materials in the synthesis of geopolymers with advanced properties (Komnitsas & Zaharaki, 2007).
Mecanismo De Acción
Target of Action
It is identified as a potential steroid metabolite in smith-lemli-opitz syndrome , suggesting that it may interact with enzymes or receptors involved in steroid metabolism or signaling.
Biochemical Pathways
(20R)-Pregn-4-ene-3,17,20-triol is a potential steroid metabolite, suggesting that it is involved in the steroid biosynthesis pathway .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,15-18,22-24H,4-11H2,1-3H3/t13-,15?,16-,17+,18+,19+,20+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTALZCXADTAOJ-SLYVCNJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(CC[C@]34C)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858331 |
Source


|
| Record name | (20R)-Pregn-4-ene-3,17,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384342-63-6 |
Source


|
| Record name | (20R)-Pregn-4-ene-3,17,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
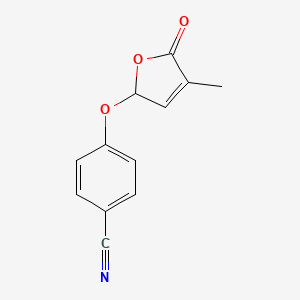

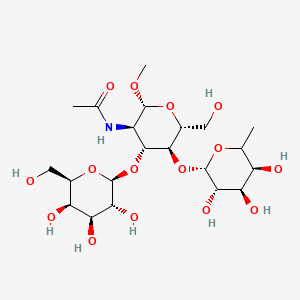
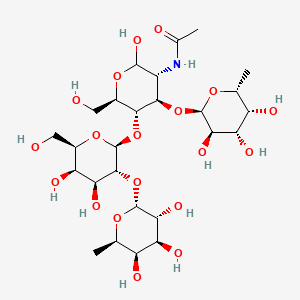
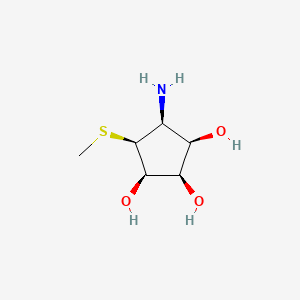

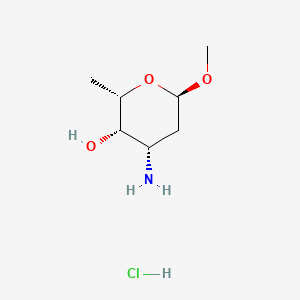
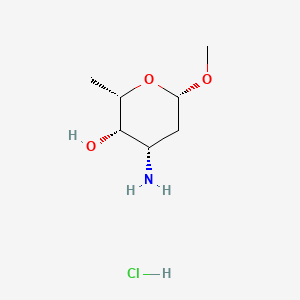
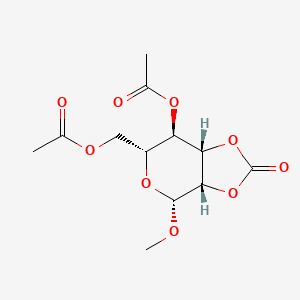

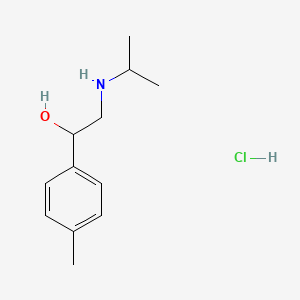

![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B561635.png)

